molecular formula C15H14ClN3O5S2 B2781055 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide CAS No. 1093770-08-1

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide

Cat. No. B2781055
CAS RN: 1093770-08-1
M. Wt: 415.86
InChI Key: PHDSSRNIJJQJRN-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have immunosuppressive and anti-inflammatory effects.

Mechanism of Action

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK activity, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha, and promotes the production of anti-inflammatory cytokines, such as interleukin-10.
Biochemical and Physiological Effects:
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide has been shown to have immunosuppressive and anti-inflammatory effects in various animal models and clinical trials. It has been shown to reduce the severity of symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide has also been shown to have effects on the hematopoietic system, such as reducing the number of white blood cells and platelets.

Advantages and Limitations for Lab Experiments

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide has several advantages for lab experiments, such as its specificity for JAK enzymes and its ability to inhibit the activity of multiple JAK isoforms. However, 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide has some limitations, such as its relatively low potency compared to other JAK inhibitors and its potential off-target effects.

Future Directions

There are several potential future directions for the research on 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide, such as:
1. Investigating the potential therapeutic applications of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide in other autoimmune and inflammatory diseases.
2. Developing more potent and selective JAK inhibitors based on the structure of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide.
3. Studying the long-term safety and efficacy of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide in clinical trials.
4. Investigating the effects of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide on the immune system and hematopoietic system in more detail.
5. Studying the potential off-target effects of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide and developing strategies to minimize them.

Synthesis Methods

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide involves several steps, including the reaction of 5-chlorothiophene-2-sulfonic acid with 2,6-dimethylpyridine to form 5-chlorothiophene-2-sulfonyl chloride. This intermediate is then reacted with N-(3-nitrophenyl)pyrrolidine-2-carboxamide to yield 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide.

Scientific Research Applications

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have immunosuppressive and anti-inflammatory effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O5S2/c16-13-6-7-14(25-13)26(23,24)18-8-2-5-12(18)15(20)17-10-3-1-4-11(9-10)19(21)22/h1,3-4,6-7,9,12H,2,5,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDSSRNIJJQJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)pyrrolidine-2-carboxamide

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